[5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol
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Overview
Description
[5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol: is an organic compound characterized by its unique structure, which includes a furan ring substituted with a difluorocyclohexylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic conditions.
Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced via nucleophilic substitution reactions, where a difluorocyclohexyl halide reacts with an appropriate nucleophile.
Attachment of the Methylamino Group: The methylamino group is typically introduced through reductive amination, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclohexyl group or the furan ring, potentially leading to the formation of cyclohexyl derivatives or dihydrofuran compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its difluorocyclohexyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the furan ring is a common motif in many bioactive molecules, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which [5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluorocyclohexyl group can enhance binding affinity and selectivity by providing additional points of contact with the target molecule.
Comparison with Similar Compounds
Similar Compounds
[5-[(Dimethylamino)methyl]furan-2-yl]methanol: Similar structure but with a dimethylamino group instead of a difluorocyclohexyl group.
[5-[(Cyclohexylamino)methyl]furan-2-yl]methanol: Similar structure but with a cyclohexylamino group instead of a difluorocyclohexyl group.
Uniqueness
The presence of the difluorocyclohexyl group in [5-[[(2,2-Difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol distinguishes it from similar compounds. This group can significantly alter the compound’s physical and chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[5-[[(2,2-difluorocyclohexyl)methylamino]methyl]furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO2/c14-13(15)6-2-1-3-10(13)7-16-8-11-4-5-12(9-17)18-11/h4-5,10,16-17H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYSEGZMOUTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNCC2=CC=C(O2)CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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